

Unsalted Butter: A Comprehensive Technical Guide to its Chemical Composition

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Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of unsalted **butter**. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant metabolic pathways.

Core Chemical Composition

Unsalted **butter** is a complex water-in-oil emulsion primarily composed of **butterfat**, water, and milk solids. The typical composition can vary slightly depending on the manufacturing process and the source of the milk.

Table 1: Macronutrient Composition of Unsalted Butter

Component	Average Percentage (%)	Range (%)
Fat	81-82	80-86
Water	16-17	15-18
Protein	0.9	0.8-1.2
Carbohydrates (Lactose)	0.1	0.0-0.5
Total Milk Solids-Not-Fat	~1-2	~1-2

Sources:[1][2][3]

Table 2: Fatty Acid Profile of Unsalted Butter (as a percentage of total fatty acids)

Fatty Acid	Type	Average Percentage (%)
Saturated Fatty Acids	~60-70	
Butyric acid (C4:0)	SFA	3-4
Caproic acid (C6:0)	SFA	2-3
Caprylic acid (C8:0)	SFA	1-2
Capric acid (C10:0)	SFA	2-3
Lauric acid (C12:0)	SFA	2-4
Myristic acid (C14:0)	SFA	8-12
Palmitic acid (C16:0)	SFA	25-30
Stearic acid (C18:0)	SFA	10-13
Monounsaturated Fatty Acids	~25-30	
Oleic acid (C18:1)	MUFA	20-25
Polyunsaturated Fatty Acids	~2-5	
Linoleic acid (C18:2)	PUFA	2-4
Linolenic acid (C18:3)	PUFA	0.5-1
Trans Fatty Acids	~3-5	
Vaccenic acid (C18:1 t11)	TFA	1-3
Conjugated Linoleic Acid (CLA)	TFA	0.3-0.6

SFA: Saturated Fatty Acid, MUFA: Monounsaturated Fatty Acid, PUFA: Polyunsaturated Fatty Acid, TFA: Trans Fatty Acid Sources:[4][5]

Table 3: Vitamin and Mineral Content of Unsalted Butter (per 100g)

Nutrient	Average Amount
Fat-Soluble Vitamins	
Vitamin A	684 mcg
Vitamin D	1.2 mcg
Vitamin E	2.3 mg
Vitamin K	7.0 mcg
Minerals	
Calcium	24 mg
Phosphorus	24 mg
Potassium	24 mg
Sodium	11 mg

Sources:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols for Compositional Analysis

This section details the standard methodologies for quantifying the primary components of unsalted **butter**.

Determination of Moisture Content by Oven Drying

Principle: This gravimetric method determines the percentage of water by measuring the mass loss of a sample after drying in a controlled oven.

Methodology:

- Preparation: Preheat a convection oven to 102°C. Place a clean, dry aluminum dish in the oven for at least 1 hour to ensure it is completely dry, then cool to room temperature in a desiccator and weigh accurately (W1).

- **Sample Weighing:** Add approximately 2-5 grams of a representative **butter** sample to the dish and weigh accurately (W2).
- **Drying:** Place the dish with the sample in the preheated oven at 102°C for a minimum of 3 hours, or until a constant weight is achieved.
- **Cooling and Final Weighing:** After drying, transfer the dish to a desiccator to cool to room temperature. Once cooled, weigh the dish with the dried sample (W3).
- **Calculation:** The moisture content is calculated as follows: $\text{Moisture (\%)} = [(W2 - W3) / (W2 - W1)] \times 100$

Determination of Fat Content by Solvent Extraction (Soxhlet Method)

Principle: This method involves the continuous extraction of fat from a dried **butter** sample using a non-polar solvent. The fat content is determined by the weight of the extracted fat.

Methodology:

- **Sample Preparation:** Dry a known weight of the **butter** sample using the oven drying method described above to remove all moisture.
- **Extraction:** a. Place the dried sample into a porous cellulose thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill a pre-weighed round-bottom flask with a suitable solvent (e.g., petroleum ether or hexane). d. Assemble the Soxhlet apparatus (flask, extractor, and condenser) and heat the solvent. e. The solvent will vaporize, condense, and drip into the thimble, dissolving the fat. Once the solvent level in the main chamber reaches the top of the siphon tube, the solvent and dissolved fat are siphoned back into the flask. f. This cycle is repeated for several hours (typically 4-6 hours) to ensure complete extraction of the fat.
- **Solvent Evaporation:** After extraction, the solvent is evaporated from the round-bottom flask using a rotary evaporator or a water bath under a fume hood.
- **Final Weighing:** The flask containing the extracted fat is dried in an oven to remove any residual solvent, cooled in a desiccator, and weighed.

- Calculation: The fat content is calculated based on the weight of the extracted fat and the initial weight of the **butter** sample.

Determination of Protein Content by the Kjeldahl Method

Principle: This method determines the total nitrogen content in a sample. The protein content is then estimated by multiplying the nitrogen content by a specific conversion factor (typically 6.38 for dairy products).

Methodology:

- Digestion: a. A known weight of the **butter** sample is placed in a Kjeldahl flask with a catalyst (e.g., copper sulfate and potassium sulfate) and concentrated sulfuric acid. b. The mixture is heated to digest the organic matter, converting the nitrogen into ammonium sulfate.
- Distillation: a. The digested sample is cooled and diluted with water. b. A concentrated sodium hydroxide solution is added to neutralize the excess acid and liberate ammonia gas. c. The ammonia is then distilled into a receiving flask containing a known volume of a standard acid solution (e.g., boric acid or a standard solution of hydrochloric or sulfuric acid).
- Titration: a. The amount of ammonia trapped in the receiving solution is determined by titration with a standard solution of a strong acid (if boric acid was used as the receiving solution) or a standard solution of a strong base (if a standard acid was used as the receiving solution).
- Calculation: The nitrogen content is calculated from the amount of acid or base used in the titration. The protein content is then calculated using the appropriate conversion factor.

Analysis of Fatty Acid Profile by Gas Chromatography (GC)

Principle: Fatty acids in **butter** are first converted to their volatile methyl esters (FAMES). These FAMES are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Methodology:

2.4.1. Preparation of Fatty Acid Methyl Esters (FAMES)

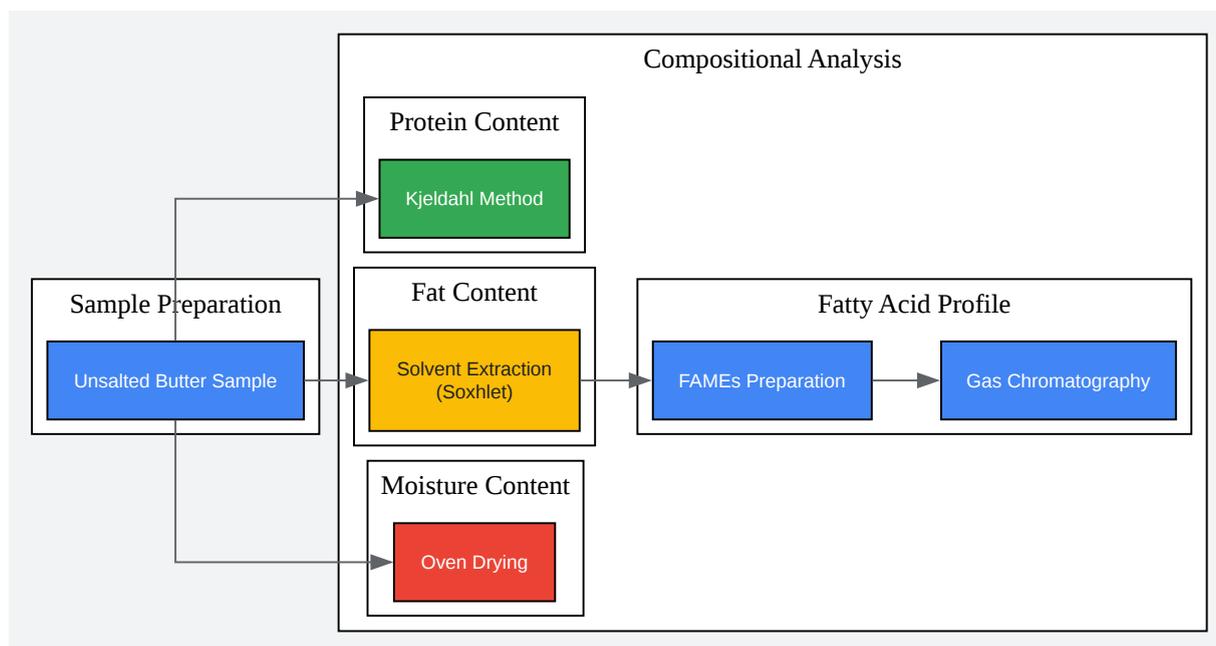
- **Saponification:** A known amount of **butterfat** is heated with a methanolic sodium hydroxide or potassium hydroxide solution to hydrolyze the triglycerides into glycerol and free fatty acids (as salts).
- **Esterification:** The free fatty acids are then esterified to FAMES by adding a catalyst such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl and heating the mixture.
- **Extraction:** The FAMES are extracted from the reaction mixture using a non-polar solvent like hexane.
- **Washing and Drying:** The hexane layer containing the FAMES is washed with water to remove any remaining catalyst and then dried over anhydrous sodium sulfate.
- **Concentration:** The solvent is evaporated to concentrate the FAMES, which are then redissolved in a small volume of a suitable solvent for GC analysis.

2.4.2. Gas Chromatography Analysis

- **Injection:** A small volume of the FAMES solution is injected into the GC.
- **Separation:** The FAMES are vaporized and carried by an inert gas through a capillary column. The separation is based on the different boiling points and polarities of the FAMES.
- **Detection:** As each FAME elutes from the column, it is detected by the FID or MS.
- **Quantification:** The area of each peak in the chromatogram is proportional to the amount of the corresponding fatty acid. The fatty acid composition is determined by comparing the peak areas to those of known standards.

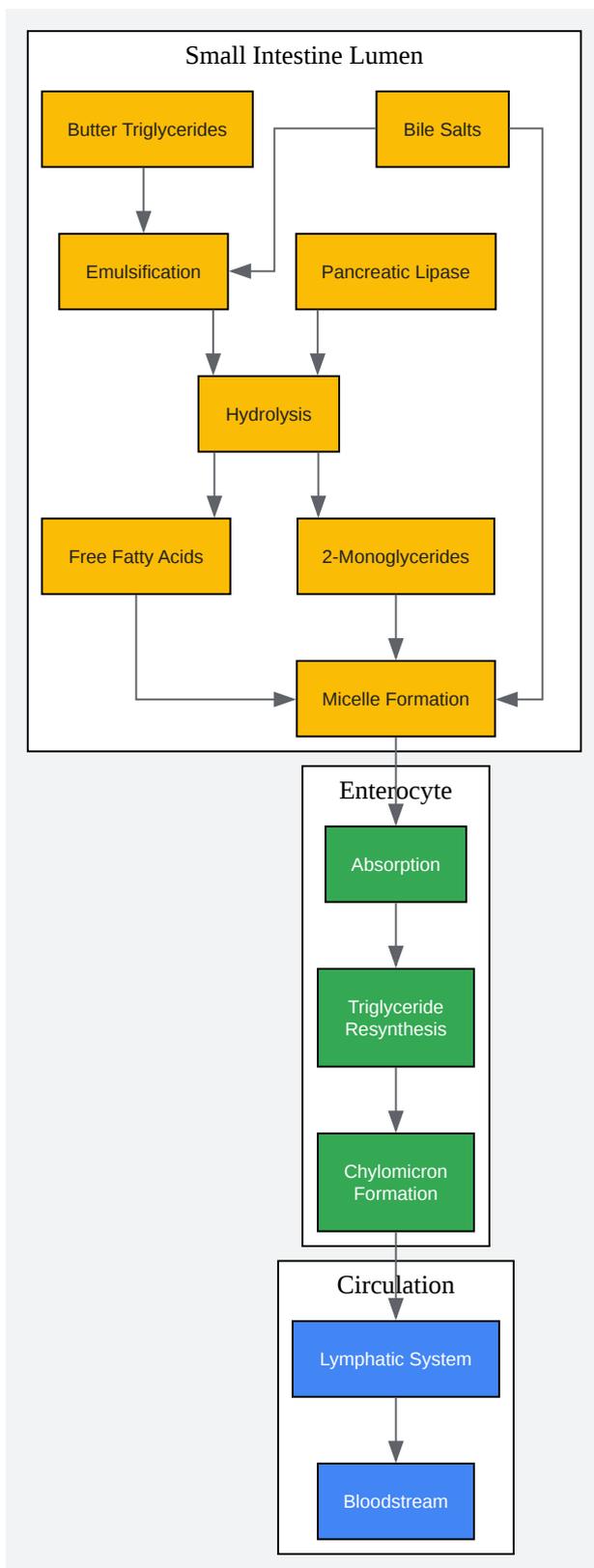
Visualization of Key Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways involved in the digestion and utilization of the core components of unsalted **butter**.



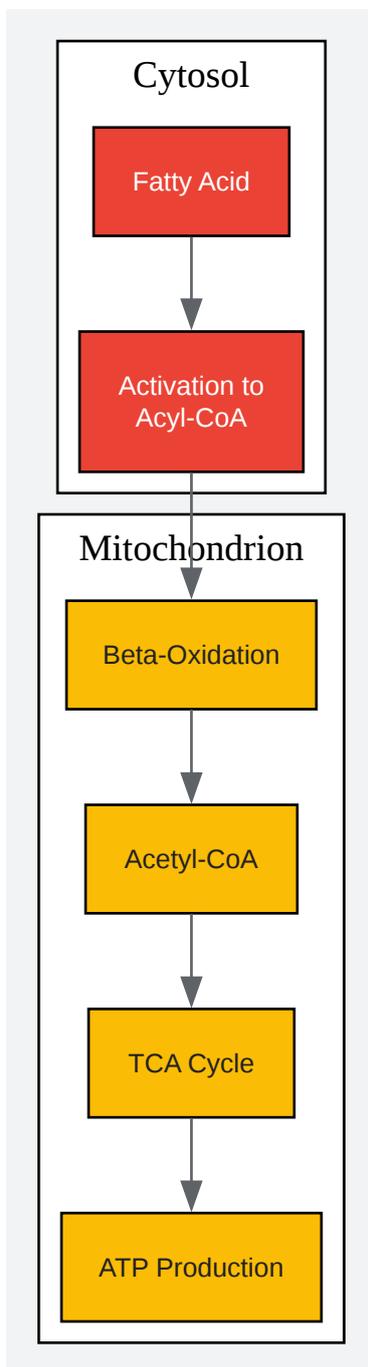
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Fig 1. Experimental workflow for the chemical analysis of unsalted **butter**.



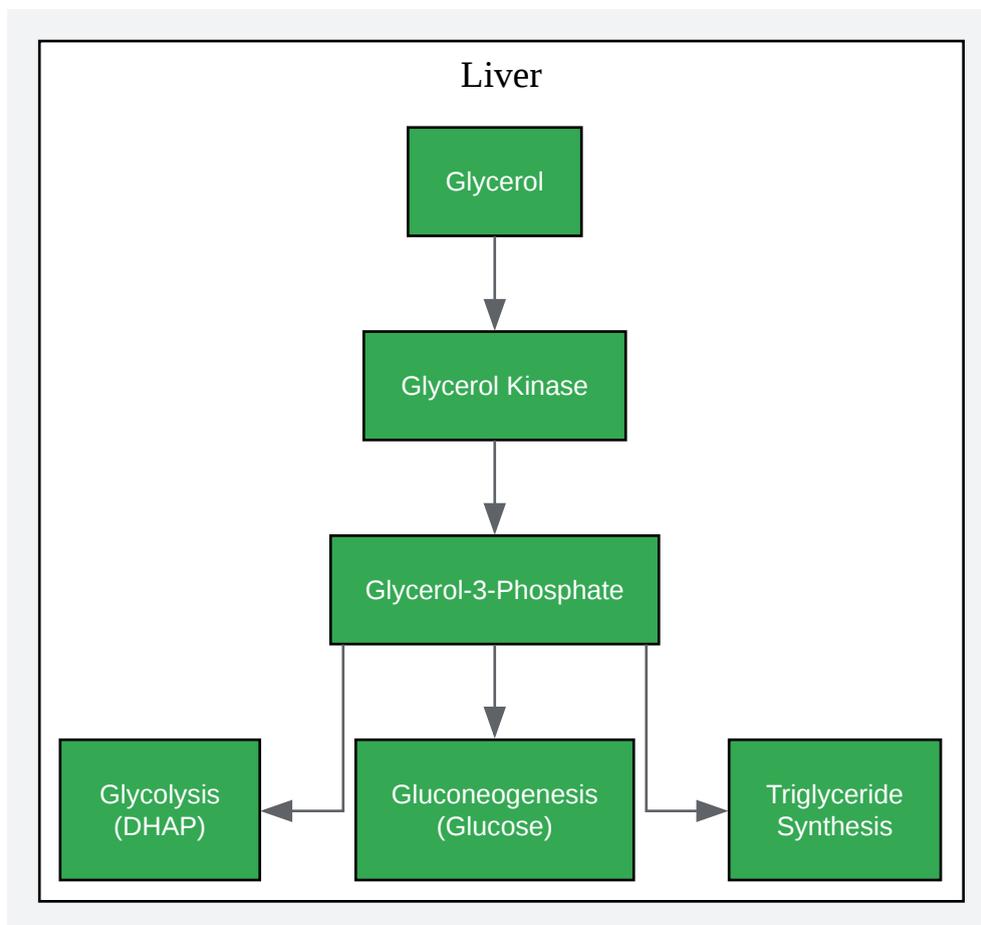
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Fig 2. Pathway of triglyceride digestion and absorption.



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Fig 3. Overview of fatty acid beta-oxidation.



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Fig 4. Metabolic fate of glycerol in the liver.

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